Product packaging for dysinosin C(Cat. No.:)

dysinosin C

Cat. No.: B1243524
M. Wt: 618.7 g/mol
InChI Key: IDIGNXIFMDXCKQ-XYIAWKELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dysinosin C is a marine-derived nonribosomal linear tetrapeptide, part of the aeruginosin family of compounds known for its potent in vitro inhibitory activity against key serine proteases in the coagulation cascade . This compound acts as a targeted inhibitor of Factor VIIa and thrombin, two critical enzymes in the blood coagulation pathway . Its mechanism of action, while not fully elucidated for this specific congener, is characteristic of its class; aeruginosins are known to bind to the active sites of their target serine proteases, thereby blocking their proteolytic activity . The structural hallmark of aeruginosins like this compound is the presence of the 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety situated at a central position within the tetrapeptide structure, with variations in other residues contributing to the diversity and specificity of congeners . Originally isolated from a marine sponge of the genus Lamellodysidea, this compound is a product of complex biosynthetic pathways, often attributed to symbiotic cyanobacteria associated with the sponge host . Its potent and selective activity makes it a valuable pharmacological tool for researchers studying the biochemistry of hemostasis and thrombosis, protease function, and for the development of novel anticoagulant therapies . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42N6O10S B1243524 dysinosin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H42N6O10S

Molecular Weight

618.7 g/mol

IUPAC Name

[(2R)-3-[[(2S)-1-[(2S,3aR,5S,6S,7aS)-2-[2-[1-(diaminomethylidene)-2,5-dihydropyrrol-1-ium-3-yl]ethylcarbamoyl]-5,6-dihydroxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate

InChI

InChI=1S/C25H42N6O10S/c1-13(2)21(29-23(35)20(40-3)12-41-42(37,38)39)24(36)31-16-10-19(33)18(32)9-15(16)8-17(31)22(34)28-6-4-14-5-7-30(11-14)25(26)27/h5,13,15-21,32-33H,4,6-12H2,1-3H3,(H6,26,27,28,29,34,35,37,38,39)/t15-,16+,17+,18+,19+,20-,21+/m1/s1

InChI Key

IDIGNXIFMDXCKQ-XYIAWKELSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1[C@H]2C[C@@H]([C@H](C[C@H]2C[C@H]1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)[C@@H](COS(=O)(=O)[O-])OC

Canonical SMILES

CC(C)C(C(=O)N1C2CC(C(CC2CC1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)C(COS(=O)(=O)[O-])OC

Synonyms

dysinosin C

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Dysinosin C

Isolation and Source Organisms of Dysinosins

Dysinosins, including dysinosin C, are primarily sourced from marine invertebrates, specifically sponges, and their associated symbiotic microorganisms.

Marine Sponges (e.g., Lamellodysidea chlorea, Dysideidae Family)

Dysinosins B, C, and D were first isolated from the Australian marine sponge Lamellodysidea chlorea. medcraveonline.comnih.gov This sponge belongs to the Dysideidae family, which is well-documented for producing a rich diversity of bioactive secondary metabolites, including polyhalogenated compounds, terpenoids, and peptides. nih.govasm.org The initial discovery of dysinosin A was also from a new genus and species of the Dysideidae family found in Australia. capes.gov.br The isolation of these compounds involves extraction from the sponge tissue followed by chromatographic separation techniques to purify the individual dysinosin analogues. nih.gov

Symbiotic Cyanobacteria (e.g., Hormoscilla spongeliae)

While initially isolated from the sponge itself, strong evidence points to symbiotic microorganisms as the true producers of dysinosins. Sponges of the family Dysideidae host a high abundance of the filamentous cyanobacterium Hormoscilla spongeliae (formerly known as Oscillatoria spongeliae). asm.orgmdpi.com Genomic analyses of two distinct populations of Hormoscilla symbionts have revealed the presence of a unique gene cluster for the biosynthesis of dysinosin nonribosomal peptides in one of the populations. nih.govasm.org This finding provides compelling evidence that these cyanobacterial symbionts are the source of the dysinosins found within the sponge host. asm.org The relationship between the sponge and the cyanobacterium is considered to be an obligate symbiosis, as H. spongeliae has proven difficult to culture outside of its host. asm.orgmdpi.com This symbiotic relationship is likely crucial for the chemical diversity observed in these sponges. asm.org

Genetic Basis of Dysinosin Biosynthesis

The biosynthesis of this compound and its analogues is governed by a complex enzymatic machinery encoded by specific gene clusters. The primary mechanism involves non-ribosomal peptide synthetases (NRPSs).

Identification and Characterization of Non-Ribosomal Peptide Synthetase (NRPS) Gene Clusters

Genomic studies of the cyanobacterial symbiont Hormoscilla spongeliae have successfully identified the biosynthetic gene cluster (BGC) responsible for producing dysinosins. nih.govasm.org This BGC contains genes encoding non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes that assemble peptides without the use of ribosomes. oup.comnih.govbiorxiv.org Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. oup.comfrontiersin.org The dysinosin BGC in Hormoscilla directs the synthesis of the characteristic non-proteinogenic amino acids and the specific peptide backbone of the dysinosin family. asm.orgresearchgate.net The discovery of this gene cluster was a significant step in understanding the production of these complex natural products and confirmed the cyanobacterial origin of dysinosins. asm.org

Comparative Genomics of Dysinosin Biosynthetic Gene Clusters (BGCs) with Related Compounds (e.g., Aeruginosides, Suomilides)

Comparative genomic analyses have revealed significant similarities between the dysinosin BGC and those of other related peptide natural products, such as aeruginosins and suomilides. researchgate.netnih.govfrontiersin.org These compound families share structural features, most notably the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety. nih.govmdpi.com The gene clusters for aeruginosins and suomilides, found in various cyanobacteria like Microcystis, Planktothrix, Nostoc, and Nodularia, show homology to the dysinosin BGC. nih.govnih.govmdpi.com For instance, a comparison of the dysinosin gene cluster from Hormoscilla with the aeruginoside 126A BGC highlights homologous genes responsible for the synthesis of shared structural components. researchgate.net This suggests a common evolutionary origin and a shared set of biosynthetic tools among these different classes of cyanobacterial peptides. nih.govmdpi.com The variations in the gene clusters account for the structural diversity observed among dysinosins, aeruginosins, and suomilides. nih.govrsc.org

Enzymology and Chemoenzymatic Synthesis Prospects

The enzymes encoded by the dysinosin BGC orchestrate a series of reactions to construct the final molecule. The NRPS modules are central to this process, activating and linking the amino acid building blocks. mdpi.com Other enzymes within the cluster are responsible for tailoring reactions, such as hydroxylation and sulfation. For example, the difference in bioactivity between dysinosins A-C and dysinosin D is attributed to the presence of a sulfate (B86663) group on the N-terminal glyceric acid in the former, a modification catalyzed by a specific sulfotransferase enzyme. nih.gov

Understanding the enzymology of dysinosin biosynthesis opens up possibilities for chemoenzymatic synthesis. This approach combines chemical synthesis with enzymatic reactions to produce complex molecules. By harnessing the specific and efficient enzymes from the dysinosin pathway, it may be possible to create novel dysinosin analogues with improved properties. nih.govnih.gov For instance, enzymes could be used to perform challenging stereoselective steps or to introduce specific functional groups that are difficult to achieve through purely chemical methods. acs.org This strategy holds promise for the development of new therapeutic agents based on the dysinosin scaffold.

Characterization of Key Biosynthetic Enzymes (e.g., AerB, AerD, AerE, AerF, AerG, AerI)

The biosynthesis of dysinosins is orchestrated by a suite of enzymes encoded within the dys (or aer) gene cluster. asm.org Several key enzymes, homologous to those in the aeruginosin pathway, are central to the assembly of the dysinosin backbone and its characteristic moieties. mdpi.comresearchgate.net The functions of these enzymes have been inferred through genomic analysis and comparison with other known NRPS pathways. nih.gov

The primary enzymes involved are large, multimodular non-ribosomal peptide synthetases (NRPS) responsible for the core peptide assembly, alongside enzymes that synthesize and incorporate specialized precursors. nih.govmdpi.com The homologues in the dysinosin pathway, such as DysB and DysG, correspond to AerB and AerG in the aeruginosin pathway. asm.org

EnzymeProposed Function in Dysinosin/Aeruginosin Biosynthesis
AerB/DysB A large, multimodular NRPS megasynthetase. Its homolog in the dysinosin pathway, DysB, is responsible for incorporating a glyceric acid unit and its subsequent sulfation, a key feature of dysinosins. asm.org The AerB module also adds a hydrophobic amino acid (like valine or isoleucine) and can contain an epimerization (E) domain to convert it to the D-configuration. mdpi.comrsc.org
AerD Works in conjunction with AerE and AerF to synthesize the characteristic 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety. mdpi.comresearchgate.netnih.gov These are non-NRPS enzymes that are believed to produce the Choi precursor "offline" from a primary metabolite like prephenate. nih.gov
AerE Part of the enzymatic cassette (AerD, AerE, AerF) required for the biosynthesis of the Choi moiety. nih.govmdpi.comresearchgate.net
AerF The third enzyme in the trio (AerD, AerE, AerF) dedicated to the synthesis of the Choi precursor. nih.govmdpi.comresearchgate.net The presence of these three genes is a conserved feature in all aeruginosin-type biosynthetic pathways. researchgate.net
AerG/DysG A bimodular NRPS enzyme responsible for activating and incorporating the presynthesized Choi moiety into the growing peptide chain. mdpi.comresearchgate.net The second module of AerG is responsible for loading the final amino acid residue, typically arginine or a derivative thereof. mdpi.comresearchgate.net
AerI A putative glycosyltransferase. asm.org In related aeruginosin pathways, AerI is proposed to modify the hydroxyl group of the Choi moiety by adding a sugar group, such as xylose. researchgate.netmdpi.com

Proposed Biosynthetic Modifications and Assembly of Complex Moieties (e.g., sulfation, Choi moiety formation)

The unique chemical structure of this compound results from specific enzymatic modifications that occur during or after the main peptide chain assembly. These tailoring reactions are crucial for the compound's final structure.

Sulfation

A defining characteristic of dysinosins A-C is the presence of a sulfate group on the N-terminal glyceric acid residue. nih.govmdpi.com This modification is a critical step in the biosynthetic pathway. Genomic analysis of the dysinosin gene cluster revealed that the dysB gene, a homolog of aerB, encodes a significantly large protein that contains a distinct sulfotransferase (ST) domain. asm.orgrsc.org This domain is responsible for the sulfation of the glycerate unit after it has been loaded onto the NRPS assembly line. asm.orgrsc.org The loss of this sulfate group, as seen in dysinosin D, has been noted to reduce the molecule's biological activity. mdpi.com In some other aeruginosin pathways, a separate enzyme, AerL, is believed to be responsible for sulfation, potentially at the Choi moiety. nih.govmdpi.com

Choi Moiety Formation

The 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety is a hallmark of the aeruginosin family of peptides, including this compound. nih.govnih.gov The biosynthesis of this unusual, non-proteinogenic amino acid is a complex process carried out by a dedicated set of enzymes: AerD, AerE, and AerF. mdpi.comnih.gov These enzymes are highly conserved across all aeruginosin biosynthetic gene clusters. researchgate.net It is proposed that they synthesize the Choi precursor in an "offline" manner, meaning it is prepared separately from the main NRPS assembly line. nih.gov The synthesis is thought to start from prephenate, a metabolite from the shikimate pathway. nih.gov Once synthesized, the complete Choi moiety is supplied to the NRPS enzyme AerG (or its homolog DysG), which then incorporates it into the growing tetrapeptide chain. nih.govmdpi.com

Synthetic Methodologies and Analog Development for Dysinosin C

Total Synthesis Approaches to Dysinosin Analogues (e.g., Dysinosin A)

The total synthesis of dysinosin analogues, such as the closely related dysinosin A, has been a significant achievement in natural product chemistry. nih.govaudreyli.com These synthetic routes have provided confirmation of the absolute stereochemistry of the natural products and have served as a blueprint for the synthesis of other members of the dysinosin family. nih.gov

The retrosynthetic analysis of dysinosin A, a strategy that can be conceptually applied to dysinosin C, typically involves the disconnection of the molecule into several key fragments. audreyli.comescholarship.org A common approach breaks the molecule down into three main subunits: the N-terminal sulfated glyceric acid derivative, the central D-leucine or other hydrophobic amino acid, the unique 5,6-dihydroxyoctahydroindole-2-carboxylic acid (Choi) core, and the C-terminal amidinopyrroline moiety. audreyli.comwsu.edu

The synthesis of the enantiopure octahydroindole carboxylic acid core has been a focal point of these synthetic endeavors. audreyli.com One successful strategy commences from L-pyroglutamic acid, which is elaborated through a series of stereoselective reactions to introduce two allyl groups. audreyli.com A key step in this sequence is a ring-closing metathesis (RCM) reaction, utilizing a Grubbs catalyst, to form the bicyclic indole (B1671886) core. audreyli.comdrugfuture.com Subsequent stereoselective epoxidation and dihydroxylation steps establish the required diol functionality on the indole ring. audreyli.com

The synthesis of the amidinopyrroline fragment has also been a subject of considerable synthetic effort. This moiety is crucial for the interaction of dysinosins with the S1 pocket of serine proteases. researchgate.net The construction of this heterocyclic system has been achieved through multi-step sequences starting from readily available precursors. audreyli.com

The acyclic peptide chain, which includes the D-leucine residue and the N-terminal sulfated glyceric acid, is typically assembled separately and then coupled with the other key fragments. audreyli.com The synthesis of the sulfated glyceric acid moiety often starts from a chiral precursor like D-mannitol to ensure the correct stereochemistry. audreyli.comdrugfuture.com

The presence of multiple stereocenters in the dysinosin scaffold necessitates the use of highly stereoselective and enantioselective reactions. The total synthesis of dysinosin A showcases several such strategies. audreyli.com For instance, the introduction of the two allyl groups onto the proline ring, a precursor to the octahydroindole core, is achieved with high diastereoselectivity. audreyli.com The subsequent epoxidation of the bicyclic olefin intermediate is also highly stereoselective, leading to the desired stereochemistry of the diol. audreyli.com

The use of chiral pool starting materials, such as L-pyroglutamic acid and D-mannitol, is a common strategy to control the absolute stereochemistry of the final product. audreyli.comwsu.edudrugfuture.com For example, a proposed asymmetric synthesis of a dysinosin A fragment utilizes L-(+)-tartaric acid as an inexpensive and readily available chiral starting material to establish the anti-disposed dihydroxyl group in the azabicyclic core. wsu.edu This approach avoids some of the more complex stereocontrol issues encountered in other routes. wsu.edu

The coupling of the various fragments is also performed under conditions that minimize epimerization, thus preserving the stereochemical integrity of the molecule. The stereocontrolled synthesis of the individual subunits is a testament to the advanced state of modern asymmetric synthesis. audreyli.com

The synthesis of dysinosin analogues is not without its challenges, particularly when it comes to the incorporation of sensitive functional groups. The synthesis of chlorodysinosin A, for example, highlights the difficulties associated with incorporating a β-halogenated amino acid like 3-chloroleucine. acs.orgacs.org Such residues are prone to base-promoted β-elimination, which can lead to the formation of undesired side products. acs.org The development of a concise and stereocontrolled synthesis of the 3-chloroleucine fragment was a key challenge that had to be overcome. acs.orgacs.org The assembly of the final molecule also required careful modification of the coupling conditions used for dysinosin A to accommodate the sensitive nature of the chlorinated amino acid. acs.org

The incorporation of the N-terminal sulfate (B86663) group also presents a synthetic hurdle. The sulfation of hydroxyl groups can be a delicate transformation, and the choice of sulfating agent and reaction conditions is critical to avoid side reactions and ensure complete conversion. In the total synthesis of dysinosin A, the final sulfation step was carried out on a late-stage intermediate using a pyridine-SO3 complex in the presence of a catalytic amount of dibutyltin (B87310) oxide to afford the desired sulfate ester. audreyli.com The presence of the sulfate group is known to be crucial for the biological activity of dysinosins, as demonstrated by the significantly reduced potency of the desulfated analogue, dysinosin D. nih.govmdpi.comnih.gov This underscores the importance of developing efficient and reliable methods for the introduction of this key functional group.

Stereoselective and Enantioselective Synthesis Strategies

Semisynthesis and Chemical Modification Strategies

While total synthesis provides an elegant route to dysinosin analogues, semisynthesis and chemical modification of the natural product scaffold offer a more direct approach to probe structure-activity relationships (SAR) and to generate novel derivatives with improved pharmacological profiles.

The isolation of a series of natural dysinosin analogues, including dysinosins A, B, C, and D, has provided valuable insights into the SAR of this class of compounds. researchgate.netmdpi.com By comparing the biological activities of these closely related molecules, researchers can infer the importance of specific structural features. For example, the observation that dysinosin D, which lacks the N-terminal sulfate group, is significantly less potent than dysinosins A, B, and C, strongly suggests that the sulfate moiety plays a critical role in the binding of these inhibitors to their target proteases, thrombin and factor VIIa. nih.govmdpi.comnih.govmdpi.com

Similarly, a comparison of the activities of dysinosins A and C with dysinosin B, which contains a xylopyranose sugar attached to the indole core, reveals the influence of this glycosylation on inhibitory potency and selectivity. mdpi.com The presence of the sugar moiety in dysinosin B was associated with a slight increase in the inhibition of factor VIIa and a decrease in selectivity for thrombin when compared to dysinosins A and C. mdpi.com These natural variations serve as a starting point for more systematic derivatization studies. Chemical modification is a valuable tool for altering the stability and catalytic activity of molecules. vjs.ac.vn By selectively modifying different parts of the dysinosin scaffold, such as the N-terminal acid, the hydrophobic amino acid, or the functional groups on the indole ring, it is possible to generate a library of new analogues for biological evaluation.

The knowledge gained from SAR studies of natural dysinosins can be used to guide the design and synthesis of new analogues with modified pharmacophores. The goal of such modifications is often to enhance potency, improve selectivity, or optimize pharmacokinetic properties. uno.edu For instance, the crystal structures of dysinosin A complexed with thrombin have revealed the key interactions between the inhibitor and the enzyme's active site. researchgate.netuno.edu This structural information can be used to design new analogues that make additional or more favorable contacts with the protein, thereby increasing their binding affinity.

One potential area for modification is the P1 moiety, the amidinopyrroline group, which is known to interact with the S1 pocket of serine proteases. researchgate.net Altering the structure of this group could lead to inhibitors with improved selectivity for different proteases. Another target for modification is the P2 moiety, the octahydroindole-2-carboxylic acid core. researchgate.net Introducing different substituents on the indole ring or altering its stereochemistry could lead to analogues with enhanced activity or altered selectivity. uno.edu The development of synthetic routes that allow for the flexible introduction of diverse chemical functionalities at these key positions is a major goal in the field of dysinosin-based drug discovery.

Molecular Mechanism of Action of Dysinosin C

Identification of Dysinosin C as a Serine Protease Inhibitor

This compound belongs to the dysinosin family of peptides, which were first isolated from the marine sponge Lamellodysidea chlorea. medcraveonline.com These peptides, including dysinosin B, C, and D, have been shown to inhibit the serine proteases factor VIIa and thrombin. medcraveonline.commedcraveonline.com Serine proteases are a class of enzymes that cleave peptide bonds in proteins, a process in which a serine residue in the active site plays a key nucleophilic role. medcraveonline.com The inhibitory activity of this compound against these specific proteases positions it as a significant subject of research in the development of therapeutic agents, particularly anticoagulants. The dysinosins are part of a larger family of aeruginosins, which are nonribosomal linear tetrapeptides known for their in vitro inhibitory activity against various serine proteases. researchgate.net

Specific Target Engagement and Inhibitory Kinetics

The inhibitory potential of this compound is not uniform across all serine proteases. Its efficacy varies, demonstrating a degree of selectivity for certain enzymes involved in the blood coagulation cascade.

Factor VIIa is a crucial enzyme in the extrinsic pathway of blood coagulation. nih.govmdpi.com this compound has been shown to be an effective inhibitor of factor VIIa. researchgate.netasm.org The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. For this compound, the Ki value against factor VIIa is 0.124 μM. researchgate.net This indicates a potent inhibition of Factor VIIa, a key initiator of the blood coagulation cascade. researchgate.netnih.gov

Thrombin is another critical serine protease that acts at the final stage of the coagulation cascade, converting fibrinogen to fibrin (B1330869) to form a blood clot. medcraveonline.commdpi.com this compound also inhibits thrombin, but with a different potency compared to its action on factor VIIa. researchgate.netasm.org The Ki value for the inhibition of thrombin by this compound is 0.550 μM. medcraveonline.comresearchgate.net This value, being higher than that for factor VIIa, suggests that this compound is a more potent inhibitor of factor VIIa than thrombin. medcraveonline.com

While this compound is a known inhibitor of factor VIIa and thrombin, its activity against other serine proteases like trypsin is also of interest. medcraveonline.commedcraveonline.com Some related compounds, such as chlorodysinosin A, have shown inhibitory activity against trypsin. acs.org However, detailed kinetic data for the specific inhibition of trypsin by this compound is not as extensively documented as for factor VIIa and thrombin. The broader family of aeruginosins, to which dysinosins belong, generally exhibit inhibitory activity against thrombin and trypsin. mdpi.com

Interactive Data Table: Inhibitory Potency of Dysinosin Analogs

CompoundTarget EnzymeInhibition Constant (Ki) in μM
Dysinosin AFactor VIIa0.108 researchgate.net
Thrombin0.452 researchgate.net
Dysinosin BFactor VIIa0.090 medcraveonline.com
Thrombin0.170 medcraveonline.com
This compoundFactor VIIa0.124 researchgate.netvjs.ac.vn
Thrombin0.550 researchgate.netvjs.ac.vn
Dysinosin DFactor VIIa1.320 researchgate.netvjs.ac.vn
Thrombin>5.1 researchgate.net

Thrombin Inhibition by this compound

Molecular Interactions with Protease Active Sites

The mechanism by which this compound inhibits serine proteases involves specific interactions with the active site of the enzyme.

The binding of this compound to the active site of serine proteases is primarily non-covalent. mdpi.com This type of interaction does not involve the formation of a permanent chemical bond between the inhibitor and the enzyme. drughunter.combiorxiv.org The inhibition is typically competitive, meaning that the inhibitor binds to the same active site as the natural substrate, thereby preventing the substrate from binding and being processed by the enzyme. vjs.ac.vnvjs.ac.vn This mode of action is common for many protease inhibitors that mimic the structure of the substrate. vjs.ac.vn The inhibitor fits into the active site groove of the target protease, blocking its catalytic activity. vjs.ac.vn For instance, the binding of aeruginosins, the family to which this compound belongs, to thrombin's active site is a well-established example of non-covalent inhibition. mdpi.com

Specific Residue and Pocket Interactions (e.g., S pockets, P residues)

The inhibitory action of this compound, like other serine protease inhibitors, is predicated on its interaction with the active site of target enzymes such as thrombin and factor VIIa. This interaction is best understood using the substrate (P) and binding pocket (S) nomenclature, where specific residues of the inhibitor (P1, P2, P3, etc.) fit into corresponding pockets (S1, S2, S3, etc.) of the protease. medcraveonline.commedcraveonline.com

While a crystal structure of this compound complexed with a protease is not explicitly detailed in the reviewed literature, the mechanism can be inferred from its close structural analogue, dysinosin A. researchgate.net For dysinosin A, crystallographic studies with human α-thrombin have revealed that the inhibitor occupies the S1-S2-S3 pockets of the enzyme. researchgate.net The 1-N-amidino-Δ-3-pyrroline moiety of dysinosin A is identified as the P1 residue, which binds in the S1 specificity pocket of the protease. researchgate.netnih.gov This pocket in trypsin-like serine proteases, including thrombin, contains a key aspartic acid residue (Asp-189) at its base, which forms a strong ionic interaction with the positively charged guanidine (B92328) group of the inhibitor's P1 residue. medcraveonline.comspandidos-publications.comuno.edu Given its structure, the analogous 1-amino-2-(N-amidino-Δ3-pyrrolinyl)-ethyl (Aaep) moiety of this compound serves as its P1 residue, engaging in similar critical interactions within the S1 pocket. nih.gov

The 5,6-dihydroxy-octahydroindole-2-carboxylic acid (Choi) moiety, a characteristic feature of dysinosins and aeruginosins, functions as the P2 residue. researchgate.netnih.govnih.gov This component fits into the hydrophobic S2 pocket of the protease. spandidos-publications.com The D-leucine residue in dysinosin A and the corresponding D-valine in this compound likely occupy the S3 pocket, which is generally flatter and more exposed to the solvent. researchgate.netspandidos-publications.comnih.gov The interactions of these P-residues with their corresponding S-pockets collectively determine the tight, non-covalent binding and potent inhibition observed. mdpi.com

Inhibitor Moiety (P residue)Corresponding Protease Pocket (S pocket)Key Interactions
1-N-amidino-Δ-3-pyrroline (P1)S1Ionic interaction with Asp-189. researchgate.netspandidos-publications.comuno.edu
Dihydroxy-octahydroindole-carboxylic acid (Choi) (P2)S2Hydrophobic interactions. researchgate.netspandidos-publications.com
D-Valine (P3)S3Interactions in a solvent-exposed pocket. researchgate.netspandidos-publications.comnih.gov

Comparative Mechanistic Insights with Other Dysinosins (A, B, D) and Related Aeruginosins

The dysinosins, while structurally related, exhibit significant differences in their inhibitory potency, which provides insight into their structure-activity relationships. Dysinosins A, B, and C are notably more potent inhibitors of factor VIIa and thrombin than dysinosin D. researchgate.netmdpi.com This difference is primarily attributed to the sulfated glyceric acid moiety present in dysinosins A, B, and C. mdpi.com Dysinosin D lacks this sulfate (B86663) group, having a hydroxyl group instead, which leads to a roughly tenfold decrease in activity against factor VIIa and thrombin. researchgate.netmdpi.com This suggests the sulfate group is essential for optimal dual inhibitory activity, potentially through interactions with the protease surface outside the primary S pockets. researchgate.net

The broader family of aeruginosins, to which the dysinosins belong, generally functions through a similar mechanism of non-covalently inhibiting the active sites of serine proteases. nih.govmdpi.com They are characterized by a central Choi moiety that occupies the S2 pocket and a basic C-terminal residue (or mimetic like Aaep) that binds to the S1 pocket. researchgate.netuno.edunih.gov However, variations in the N-terminal unit and other side chains lead to a wide range of potencies and specificities. For instance, oscillarin, another aeruginosin-type compound, lacks the P4 sulfate group and shows weak activity against factor VIIa, further highlighting the importance of this feature for inhibiting that specific protease. uno.edu In contrast, chlorodysinosin A, which differs from dysinosin A only by a chlorine atom on the leucine (B10760876) residue, is the most potent inhibitor of thrombin and factor VIIa in the family, indicating that even minor structural modifications can significantly enhance binding interactions within the active site. acs.org

Table of Inhibitory Activities (Ki or IC50)

CompoundThrombin InhibitionFactor VIIa InhibitionReference(s)
Dysinosin A Ki: 452 nMKi: 108 nM researchgate.netnih.gov
Dysinosin B Ki: 0.170 µM (170 nM)Ki: 0.090 µM (90 nM) medcraveonline.comresearchgate.net
This compound Ki: 0.550 µM (550 nM)Ki: 0.124 µM (124 nM) medcraveonline.comresearchgate.net
Dysinosin D Ki: >5.1 µMKi: 1.320 µM researchgate.net
Chlorodysinosin A IC50: 5.7 nMIC50: 39 nM acs.org

Structure Activity Relationship Sar Studies of Dysinosin C and Analogues

Impact of N-terminal Moiety on Biological Activity

The N-terminal moiety of dysinosin C plays a crucial role in its inhibitory activity. This region, occupied by a sulfated glyceric acid derivative, significantly influences the binding affinity to target proteases. mdpi.comresearchgate.net

The presence of a sulfate (B86663) group on the N-terminal glyceric acid is a key determinant of the high potency of dysinosins A-C. mdpi.comnih.gov Comparative studies with dysinosin D, which lacks this sulfate group and instead has a hydroxyl group, demonstrate a significant drop in inhibitory activity. mdpi.comnih.gov Dysinosins A-C are approximately ten times more active against both factor VIIa and thrombin than dysinosin D, highlighting the critical contribution of the sulfate group to the binding interaction with these enzymes. mdpi.commdpi.com This sulfate group is thought to enhance binding affinity through interactions with the target protease. nih.gov For instance, in the complex of dysinosin A with thrombin, the N-terminal sulfate group forms hydrogen bonds with arginine residues in the enzyme's active site. nih.gov The absence of this sulfate group, as seen in oscillarin, results in weak activity against FVIIa, further underscoring the importance of this moiety for potent inhibition.

CompoundN-terminal MoietyThrombin Inhibition (Ki)Factor VIIa Inhibition (Ki)
Dysinosin ASulfated Glyceric Acid452 nM108 nM
Dysinosin BSulfated Glyceric Acid170 nM90 nM
This compoundSulfated Glyceric Acid550 nM124 nM
Dysinosin DGlyceric Acid (desulfated)>5100 nM1320 nM

The introduction of sugar moieties at the N-terminus or other positions can modulate the biological activity and selectivity of dysinosin analogues. For example, dysinosin B, which features a sugar moiety, exhibits a slight increase in FVIIa inhibition and a decrease in selectivity for thrombin when compared to dysinosins A and C. mdpi.com This suggests that the sugar moiety can fine-tune the interaction with different proteases. Glycosylation is a modification observed in some aeruginosins, a broader class of compounds to which dysinosins belong, and it can influence their inhibitory profiles. mdpi.com

Role of Sulfated Glyceric Acid

Significance of the Choi Moiety (2-carboxy-6-hydroxy-octahydroindole)

The 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety is a characteristic and vital structural feature of the aeruginosin family, including the dysinosins. mdpi.commdpi.com This rigid bicyclic amino acid plays a crucial role in orienting the other parts of the peptide into the correct conformation for binding to the active site of target proteases. The Choi moiety itself can be subject to modifications, such as hydroxylation, which can further influence activity. For instance, newly discovered desoxydysinosins, which have one less hydroxyl group on the Choi moiety compared to dysinosins B and C, demonstrate that variations in this core structure are possible. asm.org The dihydroxy-octahydroindole-2-carboxylic acid in dysinosin A has been identified as the P2 moiety, which fits into the S2 pocket of thrombin. researchgate.netnih.gov Fine-tuning the substituents on the Choi core has been proposed as a strategy to achieve selectivity between different enzymes.

Rational Design of this compound Analogs Based on SAR Principles

The understanding of the structure-activity relationships of this compound and its analogues provides a foundation for the rational design of new, potentially more potent and selective inhibitors. vliz.beasm.org The identification of the key pharmacophoric elements, such as the sulfated N-terminus, the rigid Choi core, and the nature of the other amino acid residues, allows for targeted modifications. wiley-vch.de For example, the significant enhancement of activity observed with the chlorinated analogue, chlorodysinosin A, highlights the potential of introducing halogen atoms at specific positions. The design and synthesis of new structure-based inhibitors can be guided by the knowledge that the 1-N-amidino-Δ-3-pyrroline and the 5,6-dihydroxy-octahydroindole-2-carboxylic acid function as the P1 and P2 moieties, respectively. nih.govacs.org By systematically altering these key structural features, it is possible to develop novel analogues with improved pharmacological profiles.

Preclinical Biological Activities and Therapeutic Potential of Dysinosin C

In Vitro Enzymatic Inhibition Profiles and Potency Assessment

Dysinosin C, a marine-derived peptide isolated from the sponge Lamellodysidea chlorea, has demonstrated notable inhibitory activity against key serine proteases involved in the blood coagulation cascade. medcraveonline.commedcraveonline.com Specifically, it targets factor VIIa (FVIIa) and thrombin, two critical enzymes in this physiological process. researchgate.net

The potency of this compound as an inhibitor is quantified by its equilibrium dissociation constant (Ki), which represents the concentration of the inhibitor required to bind to half of the active sites of the enzyme at equilibrium. A lower Ki value signifies a higher binding affinity and, consequently, greater inhibitory potency.

In vitro enzymatic assays have determined the Ki values of this compound against both FVIIa and thrombin. For factor VIIa, this compound exhibits a Ki of 0.124 µM. medcraveonline.commedcraveonline.com Its inhibitory activity against thrombin is characterized by a Ki of 0.550 µM. medcraveonline.commedcraveonline.com

These findings indicate that this compound is a potent inhibitor of both enzymes, with a slightly higher preference for factor VIIa over thrombin. The sub-micromolar Ki values highlight its potential as a lead compound for the development of novel antithrombotic agents. medcraveonline.comresearchgate.net

Table 1: In Vitro Enzymatic Inhibition Data for this compound

Target EnzymeKi (µM)
Factor VIIa0.124 medcraveonline.commedcraveonline.com
Thrombin0.550 medcraveonline.commedcraveonline.com

Cellular Level Biological Effects

Anticoagulant Effects in Cellular Models

The enzymatic inhibition of factor VIIa and thrombin by this compound translates to anticoagulant effects at the cellular level. mdpi.com By inhibiting these key proteases, this compound effectively disrupts the coagulation cascade, which is a series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a fibrin (B1330869) clot. youtube.comgeekymedics.com Inhibition of FVIIa impacts the extrinsic pathway of coagulation, while targeting thrombin affects the final common pathway, preventing the conversion of fibrinogen to fibrin. mdpi.comgeekymedics.com

Specificity and Selectivity in Cell-Based Assays

While specific cell-based assay data on the broad selectivity profile of this compound is not extensively detailed in the provided search results, its primary targets are identified as factor VIIa and thrombin. researchgate.net The difference in Ki values (0.124 µM for FVIIa versus 0.550 µM for thrombin) suggests a degree of selectivity for FVIIa. medcraveonline.commedcraveonline.com The structural features of this compound, likely the unique amino acid residues and modifications, are responsible for its interaction with the active sites of these specific serine proteases. nih.gov Further research using comprehensive cell-based kinase and protease profiling assays would be necessary to fully elucidate its selectivity against a wider range of cellular targets. nih.govnih.gov

Effects on Cellular Pathways (e.g., impact on coagulation cascade components, cell signaling related to protease activity)

Beyond the direct impact on clotting factors, proteases like thrombin are known to have roles in cell signaling through protease-activated receptors (PARs). mdpi.com While the specific effects of this compound on these signaling pathways are not detailed in the provided information, its inhibition of thrombin could potentially modulate these cellular responses.

In Vivo Preclinical Efficacy in Animal Models (e.g., models of thrombosis or other relevant disease pathologies)

Information regarding the in vivo preclinical efficacy of this compound in specific animal models of thrombosis was identified. scispace.com Studies have utilized various animal models to investigate thrombosis, including venous and arterial thrombosis models in rats and deep vein thrombosis (DVT) models in mice and baboons. scispace.comfrontiersin.orgd-nb.info These models often involve inducing thrombus formation through methods like stenosis (narrowing of the blood vessel), ferric chloride-induced injury, or laser injury. d-nb.infonih.gov The efficacy of potential antithrombotic agents is then evaluated by measuring outcomes such as thrombus size, occlusion time, and effects on bleeding. mdpi.comd-nb.info One study mentioned the use of venous and arterial thrombosis models in rats in the context of marine compounds, which included this compound. scispace.com

Comparative Preclinical Efficacy with Established Anticoagulants (excluding human clinical comparisons)

A direct comparative preclinical efficacy study between this compound and established anticoagulants was not found in the provided search results. However, the mechanism of action of this compound, as a dual inhibitor of factor VIIa and thrombin, presents a potentially novel approach compared to some existing anticoagulants. mdpi.com For instance, traditional anticoagulants like warfarin (B611796) act as vitamin K antagonists, affecting the synthesis of multiple clotting factors. medcraveonline.com Newer direct oral anticoagulants (DOACs) often target a single factor, such as thrombin (e.g., dabigatran) or factor Xa (e.g., rivaroxaban, apixaban). The dual inhibition of both an initiation phase protease (FVIIa) and a propagation phase protease (thrombin) by this compound could offer a different therapeutic profile. mdpi.com

Chemical Biology and Drug Discovery Applications for Dysinosin C

Dysinosin C as a Chemical Probe for Protease Biology Research

This compound, a marine-derived peptide, serves as a valuable chemical probe for investigating the function and structure of specific proteases, particularly those involved in the blood coagulation cascade. medcraveonline.com Chemical probes are small molecules used to study biological systems, and this compound's potent and selective inhibitory activity makes it a useful tool for exploring enzyme mechanisms. nih.govresearchgate.net Isolated from the marine sponge Lamellodysidea chlorea, this compound has been identified as an inhibitor of serine proteases, which are enzymes that cleave peptide bonds in proteins and play critical roles in virtually all biological processes. medcraveonline.comnih.gov

The primary targets of this compound are factor VIIa (FVIIa) and thrombin, two key enzymes in the coagulation pathway. medcraveonline.com Its interaction with these proteases allows researchers to modulate their activity and study the downstream effects on blood clotting. The inhibitory activity of this compound is quantifiable, with reported inhibition constants (Ki) that detail its potency. For instance, this compound inhibits factor VIIa with a Ki of 0.124 μM and thrombin with a Ki of 0.550 μM. medcraveonline.com This level of potency, while significant, is part of a broader structure-activity relationship observed within the dysinosin family. For example, the related compound dysinosin B, which features an additional sugar moiety, exhibits even greater activity against both enzymes. medcraveonline.com The difference in activity between dysinosin B and C, stemming from the absence of the sugar in this compound, provides insight into the molecular interactions within the enzyme's active site, suggesting the sugar moiety plays a role in binding. medcraveonline.com Such compounds are essential for dissecting the complex signaling networks orchestrated by proteases. nih.gov

Table 1: Inhibitory Activity of Dysinosin Analogues

Compound Target Protease Inhibition Constant (Ki)
This compound Factor VIIa 0.124 µM medcraveonline.com
This compound Thrombin 0.550 µM medcraveonline.com
Dysinosin B Factor VIIa 0.090 µM medcraveonline.com
Dysinosin B Thrombin 0.170 µM medcraveonline.com
Dysinosin A Factor VIIa 0.11 µM mdpi.com

Lead Optimization Strategies in this compound Discovery

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. nih.govsk.ru The dysinosin family of compounds, including this compound, represents a class of natural products that serve as lead structures for the development of new antithrombotic agents.

The journey from an initial "hit" to a viable "lead" compound involves rigorous evaluation and refinement. nih.gov The discovery of the dysinosins began with screening extracts from marine organisms, a common strategy for finding novel bioactive molecules. ekb.eg Dysinosin A was the first of this family to be isolated from a sponge of the Dysideidae family and identified as a potent inhibitor of FVIIa and thrombin. mdpi.comacs.org Subsequent investigations of the same sponge led to the isolation of dysinosins B, C, and D. medcraveonline.commdpi.com

The initial screening output, or "hit," is often a complex mixture from which a specific active molecule must be isolated and characterized. wuxiapptec.com Once isolated, these hits are confirmed and clustered into chemical series. nih.gov The dysinosins form such a series, characterized by a shared core structure but with variations that affect their biological activity. mdpi.com For example, dysinosin D lacks the sulfate (B86663) group present on dysinosins A and C, resulting in a significant decrease in inhibitory activity, which highlights the sulfate group's importance for binding to the target proteases. mdpi.com Conversely, dysinosin B is glycosylated, a feature absent in this compound, and this structural difference enhances its potency. medcraveonline.commdpi.com

Compound prioritization within this series involves comparing their inhibitory potencies (Ki values), as shown in Table 1. This structure-activity relationship (SAR) investigation is a cornerstone of the hit-to-lead phase, guiding chemists on which structural features to retain or modify to enhance desired properties. nih.gov The identification of the P1 and P2 moieties in dysinosin A, which interact with the S1 and S2 binding pockets of the protease, has been crucial for guiding the design of new inhibitors based on this scaffold. acs.org

Computational chemistry and structure-based drug design are indispensable tools for understanding how a ligand like this compound interacts with its target protein and for designing improved versions. nih.gov These methods rely on the three-dimensional structure of the target protein, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. mla.com.au

While a crystal structure of this compound in complex with its target is not explicitly mentioned in the provided search results, the structure of the closely related dysinosin A bound to thrombin has been solved. mdpi.comacs.org This structural information is invaluable, revealing unexpected interactions and showing that the protein can significantly change its conformation to accommodate the large natural product. mdpi.commla.com.au This knowledge can be used to build more accurate computational models for designing new molecules that fit into the enzyme's active site. mla.com.au

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov It would be used to model how this compound and its analogues fit into the active sites of thrombin and FVIIa.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement and flexibility of the protein and ligand over time, providing a more dynamic picture of the binding event than a static crystal structure. nih.gov This is particularly important given the observed flexibility of thrombin when binding dysinosin A. mla.com.au

These computational approaches help rationalize the observed SAR and guide the synthesis of new compounds with potentially higher affinity and selectivity, forming a core part of the lead optimization process. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the structure of the ligand-protein complex. researchgate.net This model acts as a 3D query to search large virtual databases of chemical compounds for other molecules that share the same essential features and are therefore likely to be active. researchgate.net

The process typically involves:

Model Generation: Based on a set of active inhibitors, a model is built that includes key features like hydrogen-bond acceptors, hydrogen-bond donors, hydrophobic regions, and aromatic rings. nih.gov For this compound, this would include its sulfate group, amide bonds, and specific amino acid side chains.

Model Validation: The model's ability to distinguish between known active and inactive compounds is tested to ensure its predictive power.

Virtual Screening: The validated pharmacophore model is used to screen large compound libraries (like the ZINC database) to identify novel "hits". nih.govresearchgate.net

Hit Filtering: The resulting hits are further filtered using criteria like drug-likeness and molecular docking to select the most promising candidates for chemical synthesis and biological testing.

While a specific pharmacophore model for this compound is not detailed in the search results, this approach represents a powerful strategy that is widely applied in drug discovery to explore chemical space and identify novel scaffolds for a given biological target. researchgate.net

Computational Chemistry and Structure-Based Drug Design Approaches

Academic Intellectual Property and Patent Landscape (from a research perspective)

The discovery of novel, bioactive compounds like this compound in an academic setting often leads to the filing of intellectual property (IP), primarily through patents. scribd.com From a research perspective, patents serve to protect the novel chemical entity, its synthesis, and its methods of use, which can be crucial for attracting investment for further development.

Analysis of the patent landscape reveals which entities are active in a particular area of research. scribd.com For natural products, patents may be co-owned by the academic institution that discovered the compound and a commercial partner that helps fund the research and development. Publications and patents are key metrics by which scientific institutions and researchers are evaluated.

The patenting of natural products like dysinosin and its analogues is a complex area. The process involves:

Novelty and Inventiveness: The compound must be new and not obvious to someone skilled in the art. The unique structures of many marine natural products often satisfy this requirement.

Utility: The patent must describe a specific use, such as the inhibition of thrombin for therapeutic purposes. acs.org

For academic researchers, the patent landscape can present both opportunities and challenges. A patent can facilitate technology transfer and collaboration with industry, providing resources to move a discovery from the lab toward the clinic. However, it can also create restrictions on further academic research by others on the patented molecule or its targets. The analysis of patent space, which is the chemical space of molecules annotated with IP information, can be used to identify areas of opportunity for discovering new classes of biologically relevant compounds. scribd.com

Challenges and Opportunities in Marine Natural Product Drug Discovery

The field of marine natural product drug discovery is filled with unique challenges and significant opportunities, as exemplified by the story of this compound. nih.govkoreascience.kr

Challenges:

Supply Problem: This is one of the most significant hurdles. nih.govkoreascience.kr this compound is isolated from a marine sponge, and harvesting sufficient quantities from the natural source is often unsustainable and impractical for clinical development. While chemical synthesis can provide an alternative, the structural complexity of molecules like dysinosin makes total synthesis difficult and expensive. acs.org

Microbial Origin: Many compounds isolated from marine invertebrates like sponges are actually produced by symbiotic microorganisms. nih.gov Cultivating these symbionts in the lab is often challenging, as their growth may depend on the host environment, and many of their biosynthetic gene clusters remain silent (not expressed) under standard culture conditions. nih.govnih.gov

High Rediscovery Rate: A major challenge is the re-isolation of known compounds, a process that consumes significant time and resources. Efficient dereplication strategies are needed to quickly identify known substances in an extract. mla.com.au

Opportunities:

Chemical Diversity: The marine environment fosters the evolution of unique secondary metabolites with novel and complex chemical structures not found in terrestrial organisms. nih.gov This chemical novelty is a primary reason marine natural products are a rich source of drug leads. ekb.eg

Potent Bioactivity: Marine organisms exist in a highly competitive environment, leading to the production of potent defensive chemicals. nih.gov This often translates into high bioactivity in human disease models, as seen with the nanomolar inhibitory constants of the dysinosins. medcraveonline.com

Genomic Approaches: Advances in genomics and bioinformatics offer new avenues to overcome supply and discovery challenges. By identifying the biosynthetic gene clusters responsible for producing compounds like dysinosin, it may be possible to express these genes in a more easily culturable host organism, enabling a sustainable supply. nih.govasm.org Genome mining can also lead to the discovery of novel analogues, as demonstrated by the identification of new desoxydysinosins through this approach. asm.org

Despite the challenges, the marine biosphere remains a vast and largely untapped resource for the discovery of future medicines, with compounds like this compound highlighting its immense potential. ekb.egnih.govkoreascience.kr

Table 2: Compound Names Mentioned

Compound Name
Dysinosin A
Dysinosin B
This compound
Dysinosin D
Desoxydysinosin
Aeruginosin 298A
Thrombin
Hirugen
Chlorodysinosin A
Bortezomib
Vancomycin
Morphine
Spongothymidine
Spongouridine
Cytarabine (ara-C)
Vidarabine (ara-A)
Citronamine A

Future Research Directions and Unresolved Questions

Elucidation of Additional Biosynthetic Gene Functions and Enzymatic Mechanisms

The biosynthesis of dysinosin C is orchestrated by a complex interplay of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes, encoded within a dedicated biosynthetic gene cluster (BGC). While the general framework of aeruginosin biosynthesis is understood, the specific functions of all genes within the dysinosin BGC and the precise enzymatic mechanisms remain to be fully elucidated.

Genomic investigations of cyanobacterial symbionts of sponges have identified BGCs responsible for producing dysinosin-related compounds. mdpi.cominoncology.esmdpi.com For instance, the BGC for dysinosin B, a close structural analog of this compound, involves several key enzymes. reactionbiology.com The multimodular NRPS megasynthetase, AerB, is responsible for the initial loading of glycerate and its subsequent sulfation, in addition to the incorporation of an enantiomerized valine residue. reactionbiology.com The intricate synthesis of the characteristic 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety is carried out by the enzymes AerD, AerE, and AerF. reactionbiology.com The two modules of the NRPS enzyme AerG are tasked with the loading of the Choi unit and an arginine residue, respectively. reactionbiology.com In the case of glycosylated analogs like dysinosin B, a glycosyltransferase, AerI, is proposed to attach a sugar moiety to the hydroxyl group of the Choi residue. reactionbiology.com

Future research should focus on the detailed functional characterization of each open reading frame within the this compound BGC. This can be achieved through a combination of gene knockout studies, heterologous expression of individual or clustered genes, and in vitro biochemical assays with purified enzymes. A deeper understanding of the enzymatic machinery will not only demystify the biosynthesis of this complex natural product but also pave the way for bioengineering approaches to generate novel analogs.

Exploration of Novel this compound Analogs with Enhanced Specificity and In Vivo Performance

The development of novel this compound analogs is a promising avenue for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies have already provided valuable insights into the molecular determinants of its inhibitory activity. For example, the sulfate (B86663) group on the N-terminal glyceric acid moiety is crucial for potent inhibition of both factor VIIa and thrombin, as demonstrated by the significantly reduced activity of the desulfated analog, dysinosin D. medcraveonline.com Conversely, the loss of the sugar moiety in this compound, when compared to dysinosin B, results in a decrease in activity against both thrombin and factor VIIa. medcraveonline.com

The synthesis of analogs with modifications at various positions has been a key strategy. For instance, the development of chlorodysinosin A, which features a 3-chloroleucine residue instead of D-leucine, resulted in a highly potent inhibitor of thrombin, trypsin, and factor VIIa. nih.govacs.org This highlights the potential for improving potency through halogenation. Further exploration of isosteric and functional replacements of the P1, P2, and P3 subunits has led to the generation of even more potent thrombin inhibitors as truncated analogues. medtechbcn.com Some of these synthetic analogs have demonstrated high in vivo efficacy.

Future research should focus on the rational design and synthesis of new analogs with improved specificity towards particular serine proteases, which could minimize off-target effects. Enhancing in vivo performance, including aspects like improved metabolic stability and oral bioavailability, will also be a critical goal. This will involve the generation and screening of focused libraries of analogs with diverse chemical modifications.

Deeper Understanding of Cellular Permeation and Transporter Interactions using In Vitro Models (e.g., Transfected Cell Lines, Caco-2, MDCK)

A critical aspect of drug development is understanding a compound's ability to cross biological membranes and its interaction with cellular transporters. In vitro models such as Caco-2 and Madin-Darby canine kidney (MDCK) cell lines are widely used to predict the intestinal absorption and potential for efflux of drug candidates. evotec.combienta.net Caco-2 cells, derived from human colorectal adenocarcinoma, form a polarized monolayer that mimics the intestinal epithelium and can be used to assess both passive and active transport mechanisms. evotec.combienta.netresearchgate.net MDCK cells are also a valuable tool, and when transfected to overexpress specific transporters like P-glycoprotein (MDR1), they provide a clear system for studying efflux liability. researchgate.net

While these models are routinely used in pharmaceutical research, specific experimental data on the permeability of this compound in Caco-2 or MDCK cell assays is not extensively available in the public domain. The presence of a sulfate group in this compound suggests that its passive diffusion across lipid membranes may be limited. Studies on other sulfated peptides have indicated that their permeation can be a complex process. nih.gov

Future investigations should systematically evaluate the permeability of this compound and its key analogs using bidirectional Caco-2 and MDCK cell assays. evotec.comnih.gov These studies would determine the apparent permeability coefficients (Papp) in both the apical-to-basolateral and basolateral-to-apical directions, allowing for the calculation of an efflux ratio. evotec.comresearchgate.net This would reveal whether this compound is a substrate for efflux transporters such as P-glycoprotein or breast cancer resistance protein (BCRP). nih.gov The use of specific transporter inhibitors in these assays can further elucidate the involvement of particular efflux pumps. nih.gov Understanding these interactions is crucial for predicting the oral bioavailability and potential for drug-drug interactions of this compound.

Investigation of Potential Off-Target Effects Using Academic Screening Platforms

While this compound is a known inhibitor of serine proteases like factor VIIa and thrombin, a comprehensive understanding of its selectivity profile is essential for its development as a therapeutic agent. medcraveonline.com Off-target interactions can lead to unforeseen side effects, and their early identification is a critical step in drug discovery. Academic screening platforms offer a valuable resource for profiling the activity of compounds against a wide range of biological targets. reactionbiology.com

A virtual screening study has suggested that this compound may have inhibitory potential against the ATP-dependent Clp protease (ClpP) in Mycobacterium tuberculosis, with a calculated docked energy of -14.90 kcal/mol. biorxiv.org This finding, while computational, points towards the possibility of interactions beyond its primary targets in the coagulation cascade.

Future research should leverage academic and commercial screening platforms to perform comprehensive off-target profiling of this compound. These platforms often utilize large panels of purified enzymes and receptor-binding assays to assess a compound's activity against hundreds or even thousands of targets. reactionbiology.com Specifically, activity-based proteomics is a powerful methodology to quantify the catalytically active subfraction of enzymes in complex biological mixtures and can be used for in-cell selectivity profiling of inhibitors. researchgate.netnih.gov This approach can uncover unanticipated off-target inhibition or even activation that may be missed by standard in vitro screening methods. researchgate.netnih.gov Such studies will provide a more complete picture of the pharmacological profile of this compound and guide the development of more selective analogs.

Integration of Omics Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Target Validation and Pathway Analysis

The advent of "omics" technologies, including proteomics and metabolomics, offers powerful tools for a systems-level understanding of drug action. bienta.net These approaches can be instrumental in validating the intended targets of a compound and in elucidating the broader biological pathways it perturbs.

For a compound like this compound, which inhibits key enzymes in the coagulation cascade, proteomics can be employed to confirm target engagement in a cellular or in vivo context. For example, MHC Associated Peptide Proteomics (MAPPS) is a useful tool for the non-clinical assessment of the immunogenic potential of protein-based drugs and their variants. osti.gov While this compound is a peptide, similar proteomic approaches could be adapted to study its interactions. Furthermore, proteomics can identify downstream changes in protein expression that result from the inhibition of factor VIIa and thrombin, providing a more detailed picture of its mechanism of action.

Metabolomics, the large-scale study of small molecules, can reveal changes in the metabolic profile of cells or organisms upon treatment with this compound. researchgate.net For instance, metabolomic analysis of plasma samples from patients treated with thrombin inhibitors has been used to understand their metabolic fate and effects. inoncology.esmdpi.comnih.gov A similar approach with this compound could identify biomarkers of its efficacy and potential metabolic liabilities. Combining metabolomics with chemometrics can also be a powerful strategy to screen for and identify bioactive markers with inhibitory effects on targets like thrombin. researchgate.net

The integration of these omics datasets, potentially with transcriptomic data, will provide a comprehensive view of the cellular response to this compound. This will not only solidify the understanding of its primary mechanism of action but also uncover potential secondary effects and novel therapeutic applications. bienta.net Such a multi-omics approach is crucial for a thorough preclinical evaluation and for guiding the future clinical development of this compound and its analogs.

Q & A

Q. What methodologies are employed to isolate and structurally characterize dysinosin C from marine sources?

this compound is typically isolated from marine sponges (e.g., Dysideidae family) using bioassay-guided fractionation. Techniques include liquid-liquid partitioning, size-exclusion chromatography, and reverse-phase HPLC. Structural elucidation relies on 1D/2D-NMR (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). Key structural features include a linear tetrapeptide backbone with sulfated or glycosylated moieties, which influence bioactivity .

Q. What are the primary biological targets of this compound, and how are these interactions validated experimentally?

this compound inhibits coagulation serine proteases, particularly Factor VIIa (fVIIa) and thrombin, validated via in vitro enzymatic assays. Specificity is assessed using fluorogenic substrates and recombinant proteases (e.g., fVIIa vs. fXa or trypsin). Dose-response curves (IC₅₀ values) and competitive binding studies (e.g., surface plasmon resonance) confirm target engagement .

Q. How do structural modifications (e.g., sulfation, glycosylation) in dysinosin derivatives affect inhibitory potency?

Comparative studies of dysinosins A–D reveal that sulfation at the N-terminal enhances fVIIa inhibition (e.g., dysinosin A IC₅₀ = 0.5 µM vs. dysinosin D IC₅₀ = 0.05 µM after desulfation). Glycosylation (e.g., xylopyranosyl in dysinosin B) modulates solubility but may reduce membrane permeability. Structure-activity relationship (SAR) tables are critical for prioritizing synthetic analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from assay variability (e.g., substrate specificity, enzyme sources). To address this:

  • Standardize assays using recombinant human proteases.
  • Include positive controls (e.g., rivaroxaban for fXa).
  • Apply statistical meta-analysis to reconcile IC₅₀ ranges across publications .

Q. How can computational methods enhance the design of this compound analogs with improved selectivity?

Molecular docking (e.g., AutoDock Vina) identifies key binding residues (e.g., Asp60, Lys192 in fVIIa). Free-energy perturbation (FEP) calculations predict the impact of substituents on binding affinity. Machine learning models trained on SAR data prioritize synthetic targets .

Q. What in vivo models are appropriate for evaluating this compound’s anticoagulant efficacy without off-target effects?

Use murine thrombosis models (e.g., FeCl₃-induced carotid injury) with tail-bleeding assays to assess hemostatic safety. Pharmacokinetic studies (LC-MS/MS quantification) monitor plasma concentration and half-life. Tissue-specific microdialysis can localize drug effects .

Methodological Guidance

Q. How should researchers formulate hypotheses for this compound’s mechanism of action?

Apply the PICO framework :

  • Population : Coagulation protease family.
  • Intervention : this compound binding.
  • Comparison : Known inhibitors (e.g., heparin).
  • Outcome : IC₅₀, selectivity ratios. Hypotheses should link structural motifs (e.g., sulfation) to electrostatic interactions in protease active sites .

Q. What statistical approaches validate reproducibility in this compound dose-response studies?

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
  • Apply ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons.
  • Report effect sizes and power analysis to ensure sample adequacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.